![molecular formula C9H6BrClN2 B3040368 6-Bromo-2-(chloromethyl)quinazoline CAS No. 1936538-67-8](/img/structure/B3040368.png)
6-Bromo-2-(chloromethyl)quinazoline
Overview
Description
6-Bromo-2-(chloromethyl)quinazoline is a chemical compound with the CAS Number: 1936538-67-8 . It has a molecular weight of 257.52 . The IUPAC name for this compound is 6-bromo-2-(chloromethyl)quinazoline . It is a solid substance that should be stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-(chloromethyl)quinazoline is 1S/C9H6BrClN2/c10-7-1-2-8-6(3-7)5-12-9(4-11)13-8/h1-3,5H,4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Bromo-2-(chloromethyl)quinazoline is a solid substance . It should be stored in a refrigerator . The predicted boiling point is 309.7±24.0 °C and it has a density of 1.762 .Scientific Research Applications
Kinase Inhibition and Anticancer Properties
6-Bromo-2-(chloromethyl)quinazoline exhibits potent kinase inhibition activity. One derivative (Compound 4) has been identified as a multi-kinase inhibitor, showing effective cellular anti-proliferative activity against various cancer cell lines . This suggests its potential as a therapeutic agent in cancer treatment.
Safety and Hazards
The safety information for 6-Bromo-2-(chloromethyl)quinazoline includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Quinazoline is an essential scaffold, known to be linked with various biological activities . This diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Mechanism of Action
Target of Action
Quinazoline derivatives are known to have a broad spectrum of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Mode of Action
Quinazoline derivatives are known to interact with various biological targets, leading to a multitude of potential biological activities .
Biochemical Pathways
Quinazoline derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with quinazoline derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
6-bromo-2-(chloromethyl)quinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-7-1-2-8-6(3-7)5-12-9(4-11)13-8/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFPBMZVJYCVJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Br)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(chloromethyl)quinazoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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